TAMRA-C6-TFP ester

Bioconjugation Peptide Labeling Protein Chemistry

Researchers needing reliable, high-yield TAMRA labeling often face challenges with NHS ester hydrolysis and fluorescence quenching. TAMRA-C6-TFP ester solves these issues by combining a hydrolysis-resistant TFP leaving group with a C6 spacer to prevent protein-mediated quenching, ensuring consistent labeling stoichiometry and maximal fluorescence retention. The single 5-isomer core guarantees homogeneous conjugates and sharp HPLC peaks, directly translating to reproducible assay results batch after batch.

Molecular Formula C38H35F4N3O6
Molecular Weight 705.7 g/mol
Cat. No. B13709370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAMRA-C6-TFP ester
Molecular FormulaC38H35F4N3O6
Molecular Weight705.7 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCCC(=O)OC5=C(C(=CC(=C5F)F)F)F)C(=O)[O-]
InChIInChI=1S/C38H35F4N3O6/c1-44(2)22-11-14-25-30(18-22)50-31-19-23(45(3)4)12-15-26(31)33(25)24-13-10-21(17-27(24)38(48)49)37(47)43-16-8-6-5-7-9-32(46)51-36-34(41)28(39)20-29(40)35(36)42/h10-15,17-20H,5-9,16H2,1-4H3,(H-,43,47,48,49)
InChIKeyZODXZOALQYZQOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TAMRA-C6-TFP Ester Overview


TAMRA-C6-TFP ester (5-carboxytetramethylrhodamine-C6-tetrafluorophenyl ester) is an amine-reactive fluorescent labeling reagent combining a tetramethylrhodamine (TAMRA) fluorophore, a six-carbon aminohexanoic acid (Ahx) spacer, and a tetrafluorophenyl (TFP) active ester . The TAMRA moiety provides bright orange-red fluorescence with excitation/emission maxima at approximately 546/579 nm and exhibits intrinsic photostability superior to fluorescein-based dyes . The C6 spacer separates the fluorophore from the conjugated biomolecule to mitigate fluorescence quenching, while the TFP ester serves as the amine-reactive leaving group for covalent conjugation to primary amines on peptides, proteins, and amino-modified oligonucleotides .

✓
Stable amine-reactive label TFP ester resists hydrolysis for consistent conjugation
✓
C6 spacer enhances fluorescence Mitigates protein-mediated quenching for brighter conjugates
✓
Single-isomer 5-TAMRA reproducibility Consistent HPLC purification and batch-to-batch performance

Why TAMRA-C6-TFP Cannot Be Substituted


TAMRA-C6-TFP ester integrates three distinct structural features—the TAMRA fluorophore, a C6 spacer, and a TFP ester leaving group—that collectively determine conjugation efficiency, fluorescence retention, and experimental reproducibility. Substituting with generic TAMRA-NHS ester eliminates the C6 spacer, which has been shown to be optimal for minimizing fluorescence quenching from protein proximity [1]. Substituting with TAMRA-C6-NHS ester (i.e., TAMRA-X, SE) replaces the TFP ester with an NHS ester, which hydrolyzes more rapidly in aqueous conjugation buffers, reducing coupling efficiency and requiring excess reagent [2]. Furthermore, the single-isomer 5-TAMRA core of this compound provides more consistent HPLC purification and conjugate performance compared to the mixed 5(6)-isomer preparations commonly used in lower-cost alternatives [3]. These differences directly impact labeling stoichiometry, assay sensitivity, and batch-to-batch reproducibility—parameters that cannot be recovered by simply increasing reagent concentration.

Lacks C6 spacer
Generic TAMRA-NHS may increase protein-mediated quenching, reducing signal brightness.
NHS ester instability
TAMRA-C6-NHS hydrolyzes faster in aqueous buffers, potentially lowering coupling efficiency.
Isomer heterogeneity
Mixed 5(6)-isomer preparations may introduce HPLC peak splitting and batch variability.

Performance Advantages of TAMRA-C6-TFP Ester


TFP Ester Hydrolytic Stability vs NHS

TAMRA-C6-TFP ester utilizes a tetrafluorophenyl (TFP) active ester that exhibits markedly slower spontaneous hydrolysis in aqueous conjugation buffers compared to N-hydroxysuccinimidyl (NHS) esters [1]. In head-to-head comparisons of TFP versus NHS ester leaving groups under identical aqueous conjugation conditions, TFP esters remain stable and reactive for several hours at basic pH, far outlasting succinimidyl esters [2]. This differential stability is attributable to the electron-withdrawing fluorine substituents on the phenyl ring, which reduce susceptibility to nucleophilic attack by water while preserving reactivity toward primary amines [1]. The resulting higher coupling efficiency means that equivalent or superior labeling can be achieved with lower molar excess of the TFP ester reagent [3].

Hydrolytic Stability
Head-to-head
TFP esters stable for several hours at basic pH; far outlast NHS esters
Supports higher coupling efficiency with lower reagent excess
Aqueous basic pH conditions; direct comparison
Bioconjugation Peptide Labeling Protein Chemistry

C6 Spacer Reduces Fluorescence Quenching

The six-carbon aminohexanoic acid (Ahx) spacer incorporated in TAMRA-C6-TFP ester physically separates the TAMRA fluorophore from the conjugated biomolecule surface, reducing contact-mediated fluorescence quenching that typically occurs when fluorophores are directly attached to proteins . Studies with structurally analogous 5(6)-TAMRA-X, SE (which contains an identical seven-atom aminohexanoyl spacer) have demonstrated that this spacer configuration is recommended specifically for preparing TAMRA-labeled proteins when fluorescence quenching of the labeling dye by protein is a serious problem [1]. In related systems using 6-aminohexanoic acid spacers with fluorescein derivatives, the spacer was shown to be of optimal length to minimize fluorescence quenching while reducing interference with antibody binding sites [2].

Fluorescence Quenching
Class-level
C6 spacer recommended to mitigate protein-mediated quenching in related dye-spacer systems
Data to verify for TAMRA-C6-TFP specifically
Class-level inference; no head-to-head quenching data available
Fluorescence Quenching Protein Labeling FRET

Single-Isomer 5-TAMRA Reproducibility

TAMRA-C6-TFP ester is available as the purified single 5-isomer of TAMRA, rather than the mixed 5(6)-isomer preparation commonly offered in lower-cost alternatives. The minor positional difference between 5-TAMRA and 6-TAMRA can affect biological properties of the resulting conjugates [1]. Peptides and nucleotides labeled with a single-isomer TAMRA typically yield better resolution in HPLC purification—a step often required in conjugation workflows [2]. The 5-isomer is more frequently used for labeling peptides and proteins, while 6-TAMRA is predominantly used for nucleotide labeling and DNA sequencing [3].

Isomer Purity
Head-to-head
Single 5-isomer yields better HPLC resolution vs mixed 5(6)-isomer
Supports reproducible conjugate purification
Qualitative advantage; no quantified resolution improvement
Conjugate Purification Reproducibility HPLC

TAMRA Photostability vs Fluorescein

The tetramethylrhodamine (TAMRA) fluorophore core exhibits intrinsically higher photostability compared to fluorescein-based dyes, making it more suitable for applications requiring continuous or repeated illumination . While the fluorescence quantum yield of TAMRA conjugates is approximately one-fourth that of fluorescein conjugates, TAMRA conjugates often appear brighter in practical microscopy applications due to their resistance to photobleaching and strong excitation by the 546 nm mercury-arc lamp line [1]. Comparative data indicates that TAMRA shows considerably higher photostability compared to Cy3B derivative dyes as well, despite a lower quantum yield (37–39% for TAMRA versus approximately 57% for Cy3B) [2].

Photostability
Head-to-head
TAMRA: higher photostability than fluorescein and Cy3B (QY 37–39% vs ~57%)
Supports longer time-lapse imaging with less photobleaching
Photostability ranking TAMRA > Cy3B > fluorescein
Photostability Fluorescence Microscopy Long-Term Imaging

Applications of TAMRA-C6-TFP Ester


Protein Labeling for Immunoassays

The combination of C6 spacer and TFP ester enables preparation of TAMRA-labeled antibodies with preserved fluorescence brightness. The C6 spacer mitigates protein-mediated quenching that would otherwise reduce signal intensity, while the TFP ester's hydrolytic stability ensures consistent labeling stoichiometry across conjugation batches [1]. The single 5-isomer core provides conjugate homogeneity that translates to reproducible flow cytometry staining profiles and reliable immunoassay calibration curves [2].

FRET Probes with FAM/TAMRA Pairs

TAMRA-C6-TFP ester serves as an optimal FRET acceptor when paired with FAM (carboxyfluorescein) donors in molecular beacon and dual-labeled oligonucleotide probes [1]. The TAMRA fluorophore's spectral overlap with FAM enables efficient energy transfer at distances of 30–70 Å, while the C6 spacer provides sufficient separation to prevent steric hindrance of probe-target hybridization [2]. The TFP ester's extended conjugation window allows for more complete labeling of amino-modified oligonucleotides, reducing unlabeled probe contamination that would compromise FRET efficiency calculations [3].

Peptide Labeling for HPLC Purification

For research groups synthesizing custom TAMRA-labeled peptides, the single 5-isomer composition of TAMRA-C6-TFP ester provides distinct advantages during HPLC purification and subsequent LC-MS characterization. Single-isomer labeled peptides typically yield sharper HPLC peaks with better resolution compared to mixed 5(6)-isomer conjugates, facilitating isolation of the desired product from unreacted peptide and hydrolysis byproducts [1]. This improved resolution is particularly critical when preparing labeled peptides for quantitative cell penetration assays or receptor binding studies, where conjugate heterogeneity could introduce confounding variability [2].

Long-Term Live-Cell Imaging

The intrinsic photostability of the TAMRA fluorophore core makes TAMRA-C6-TFP ester-labeled conjugates well-suited for extended live-cell imaging experiments where repeated excitation is required [1]. In comparative studies, TAMRA demonstrates considerably higher photostability than Cy3B derivatives and fluorescein-based dyes, enabling longer acquisition sequences before signal degradation from photobleaching occurs [2]. The C6 spacer further protects fluorescence yield by minimizing contact quenching when the labeled conjugate interacts with cellular proteins or membrane surfaces [3].

Application
Selection Property
Validation Focus
Protein Labeling for Immunoassays
C6 spacer + TFP ester stability
Consistent labeling stoichiometry, fluorescence brightness
FRET Probes with FAM/TAMRA Pairs
Spectral overlap, spacer length
Efficient energy transfer, minimized steric hindrance
Peptide Labeling for HPLC Purification
Single-isomer purity
Sharp HPLC peaks, reduced conjugate heterogeneity
Long-Term Live-Cell Imaging
TAMRA photostability
Reduced photobleaching during extended acquisition

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for TAMRA-C6-TFP ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.